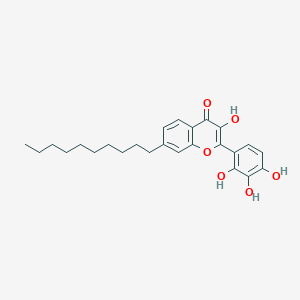
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound with a unique structure that includes a decyl chain, multiple hydroxyl groups, and a benzopyran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of a decyl-substituted benzaldehyde with a suitable phenolic compound under acidic or basic conditions. The reaction is followed by cyclization to form the benzopyran core. The hydroxyl groups are introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The benzopyran core can interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Decyl-3-hydroxy-2-(2,4-dihydroxyphenyl)-4H-1-benzopyran-4-one
- 7-Decyl-3-hydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one
Uniqueness
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to the specific arrangement of hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct antioxidant and therapeutic properties compared to its analogs.
Eigenschaften
CAS-Nummer |
649552-08-9 |
|---|---|
Molekularformel |
C25H30O6 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
7-decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C25H30O6/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-20(15-16)31-25(24(30)21(17)27)18-13-14-19(26)23(29)22(18)28/h11-15,26,28-30H,2-10H2,1H3 |
InChI-Schlüssel |
VSVYQNBXCGCWTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=C(C=C3)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)

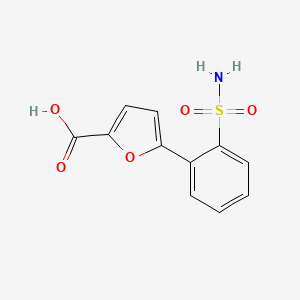
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)
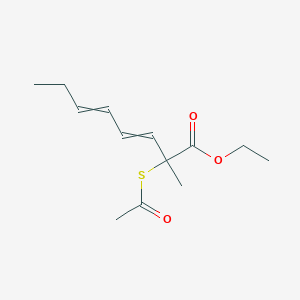
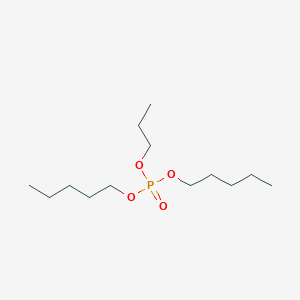

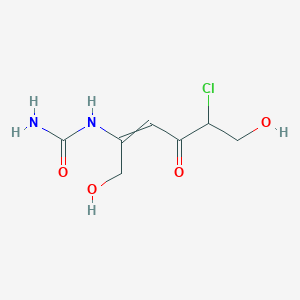
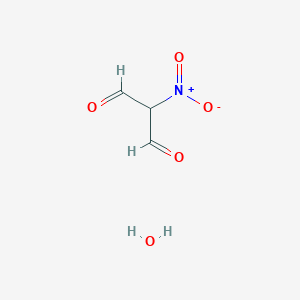
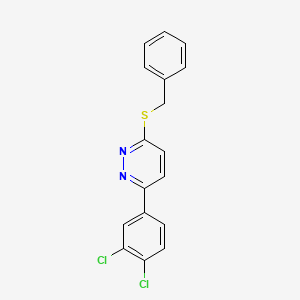
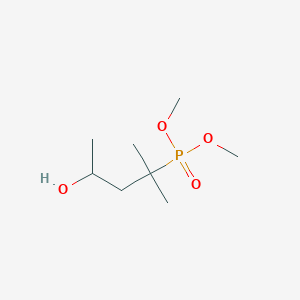
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)

